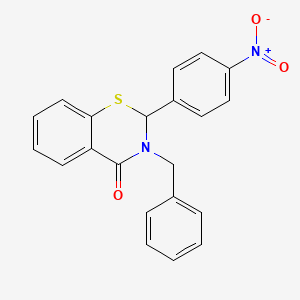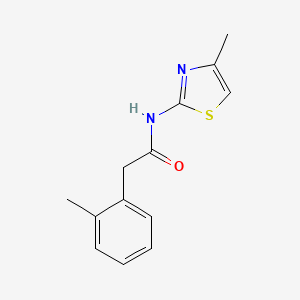![molecular formula C23H28N6O2S B5465677 6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Mps-pyridazinamine and has been found to exhibit promising results in the treatment of various diseases.
作用機序
The mechanism of action of Mps-pyridazinamine is not fully understood, but it is believed to target specific signaling pathways involved in disease progression. In cancer research, Mps-pyridazinamine has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, Mps-pyridazinamine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, Mps-pyridazinamine has been found to modulate the cholinergic and glutamatergic neurotransmitter systems, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
Mps-pyridazinamine has been found to exhibit several biochemical and physiological effects. In cancer research, Mps-pyridazinamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, Mps-pyridazinamine has been found to reduce the production of inflammatory cytokines and improve tissue damage. In neurological disorder research, Mps-pyridazinamine has been found to improve cognitive function and memory.
実験室実験の利点と制限
Mps-pyridazinamine has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and extensive research on its potential therapeutic applications. However, Mps-pyridazinamine also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for Mps-pyridazinamine research, including its potential therapeutic applications in other diseases, optimization of its synthesis method, and investigation of its potential toxicity and side effects. Additionally, further research is needed to fully understand the mechanism of action of Mps-pyridazinamine and its biochemical and physiological effects.
合成法
The synthesis of Mps-pyridazinamine involves the reaction of mesitylsulfonyl chloride with 1-piperazineethanol to form 4-(mesitylsulfonyl)-1-piperazineethanol. This intermediate is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form 6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. The synthesis of Mps-pyridazinamine has been reported in several research articles, and the purity and yield of the compound have been optimized.
科学的研究の応用
Mps-pyridazinamine has been studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders. In cancer research, Mps-pyridazinamine has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, Mps-pyridazinamine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, Mps-pyridazinamine has been found to improve cognitive function and memory by modulating neurotransmitter signaling.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c1-16-5-6-20(24-15-16)25-21-7-8-22(27-26-21)28-9-11-29(12-10-28)32(30,31)23-18(3)13-17(2)14-19(23)4/h5-8,13-15H,9-12H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAFDPWQMFAVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)

![N-[2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea dihydrochloride](/img/structure/B5465613.png)
![1-ethyl-6-methoxy-3-methyl-1H-benzo[de]cinnoline](/img/structure/B5465618.png)

![(3S)-1-[2-amino-7-(pyrazin-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5465635.png)
![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)